molecular formula C10H12O3 B1340048 Ethyl 4-hydroxy-2-methylbenzoate CAS No. 57081-00-2

Ethyl 4-hydroxy-2-methylbenzoate

Cat. No. B1340048
CAS RN: 57081-00-2
M. Wt: 180.2 g/mol
InChI Key: KPFPCGFKQNSWSQ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-methylbenzoate is a chemical compound related to the family of hydroxybenzoates, which are known for their preservative properties and are widely used in various industries, including cosmetics, pharmaceuticals, and food. While the provided papers do not directly discuss ethyl 4-hydroxy-2-methylbenzoate, they do provide insights into the properties and reactions of structurally related compounds, such as methyl 4-hydroxybenzoate and other hydroxybenzoate esters .

Synthesis Analysis

The synthesis of related compounds, such as methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, involves multiple steps starting from commercially available precursors. For instance, the synthesis described in one study involves a six-step process that includes condensation and hydrogenation reactions to achieve high purity of the final product . Another study describes the synthesis of ethyl 4-hydroxy-2-methylbenzoate derivatives through deoxygenation of resorcylate esters, indicating that similar methods could potentially be applied to synthesize the compound of interest .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction. For example, the crystal structure of methyl 4-hydroxybenzoate was analyzed at 120 K, revealing a 3D framework formed by extensive intermolecular hydrogen bonding . Computational methods, such as Density Functional Theory (DFT), have also been employed to study the molecular structure and predict the vibrational spectra of these compounds .

Chemical Reactions Analysis

The chemical behavior of hydroxybenzoate esters in various reactions has been extensively studied. Kinetic studies have been conducted on the hydrolysis and ethanolysis of methyl 4-hydroxybenzoate in different solvent systems, providing insights into the reaction rates and the influence of solvent composition . The degradation kinetics of methyl, ethyl, and n-propyl 4-hydroxybenzoate esters have also been investigated, revealing the stability of these compounds under sterilizing conditions and their susceptibility to hydrolysis and decarboxylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl hydroxybenzoates have been characterized using experimental techniques such as combustion calorimetry, differential scanning calorimetry, and thermogravimetric analysis. These studies provide valuable data on the enthalpies of formation and thermal stability of the compounds . Additionally, the crystal structures of various hydroxybenzoate derivatives have been elucidated, offering insights into their molecular conformations and intermolecular interactions .

Scientific Research Applications

Ethyl 4-hydroxy-2-methylbenzoate is a chemical compound with the molecular formula C10H12O3 . It’s a solid substance with a molecular weight of 180.2 . This compound is used in various scientific fields, particularly in chemistry for synthesis .

One potential application of Ethyl 4-hydroxy-2-methylbenzoate is in the field of medicinal chemistry. For instance, it has been used in the design and synthesis of benzoate compounds as local anesthetics . In this application, the compound was used as a building block in the synthesis of new target compounds. The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests .

Ethyl 4-hydroxy-2-methylbenzoate is a chemical compound with the molecular formula C10H12O3 . It’s a solid substance with a molecular weight of 180.2 . This compound is used in various scientific fields, particularly in chemistry for synthesis.

Ethyl 4-hydroxy-2-methylbenzoate is a chemical compound with the molecular formula C10H12O3 . It’s a solid substance with a molecular weight of 180.2 . This compound is used in various scientific fields, particularly in chemistry for synthesis .

One potential application of Ethyl 4-hydroxy-2-methylbenzoate is in the field of medicinal chemistry. For instance, it has been used in the design and synthesis of benzoate compounds as local anesthetics . In this application, the compound was used as a building block in the synthesis of new target compounds. The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests .

Safety And Hazards

Ethyl 4-hydroxy-2-methylbenzoate is classified as harmful to aquatic life and may cause long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant . It’s also recommended to wash hands after use and avoid eating, drinking, and smoking in work areas .

Future Directions

While specific future directions for Ethyl 4-hydroxy-2-methylbenzoate are not detailed in the search results, it’s worth noting that the synthesis of heterocyclic compounds, which include benzoate compounds, is an active area of research . This suggests potential future directions in the development of new synthesis methods and applications of these compounds.

Relevant Papers

Several papers were found related to Ethyl 4-hydroxy-2-methylbenzoate. One paper discusses the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . Another paper discusses the recent development in the synthesis of heterocycles by 2-naphthol .

properties

IUPAC Name

ethyl 4-hydroxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFPCGFKQNSWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538117
Record name Ethyl 4-hydroxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-2-methylbenzoate

CAS RN

57081-00-2
Record name Ethyl 4-hydroxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AJ Bartlett, JSE Holker, E O'Breien… - Journal of the Chemical …, 1981 - pubs.rsc.org
… ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate (4) and ethyl 4-hydroxy-2, 3, 5-trimethylbenzoate (5), but not ethyl 2, 4-dihydroxy-6-methylbenzoate (2) or ethyl 4-hydroxy-2-methylbenzoate (…
Number of citations: 8 0-pubs-rsc-org.brum.beds.ac.uk
VV Gaikwad, BM Bhanage - European Journal of Organic …, 2018 - Wiley Online Library
… Furthermore, we were successfully able to synthesize methyl 4-hydroxy-2-methylbenzoate (2f) and ethyl 4-hydroxy-2-methylbenzoate (2g) in excellent yields through carbonylative …
MV Baker, C Ghitgas, RK Haynes… - Australian journal of …, 1984 - CSIRO Publishing
… This was recrystallized from etherllight petroleum to give ethyl 4-hydroxy-2-methylbenzoate (39) as colourless needles, which became plates at 91-92' and melted at 98-99" (lit.33 92-93')…
Number of citations: 7 www.publish.csiro.au
J Cornforth, A Kumar, AS Stuart - Journal of the Chemical Society …, 1987 - pubs.rsc.org
… acetic acid gave 4-hydroxy-2-methylbenzoic acid, mp 175-176 "C (lit.,* mp 177-178 "C; negative ferric chloride test) and thence by esterification ethyl 4-hydroxy-2-methylbenzoate, mp …
Number of citations: 8 0-pubs-rsc-org.brum.beds.ac.uk
MS Yang, SS Lu, CP Rao, YF Tsai… - The Journal of Organic …, 2003 - ACS Publications
Synthesis and photochemistry of several title compounds 1−3 containing multiple chromophoric systems are described. The Diels−Alder reactions of 2,6,6-trimethylcyclohexa-2,4-…
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
T Moriuchi, K Kikushima, T Kajikawa, T Hirao - Tetrahedron Letters, 2009 - Elsevier
… The product was isolated by column chromatography (SiO 2 , hexane/AcOEt = 1:1 v/v) to give 1.46 g of ethyl-4-hydroxy-2-methylbenzoate (2c, 81%). …
CD Favre-Nicolin, J Lub - Macromolecules, 1996 - ACS Publications
New discotic liquid crystals with one, two, or three reactive acrylate end groups were synthesized. They exhibit a wide discotic nematic phase and show spontaneous homeotropic …
Number of citations: 66 0-pubs-acs-org.brum.beds.ac.uk

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